

Letaxaban mechanism of action Factor Xa inhibitor

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Compound Focus: Letaxaban

CAS No.: 870262-90-1

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Chemical Profile of Letaxaban

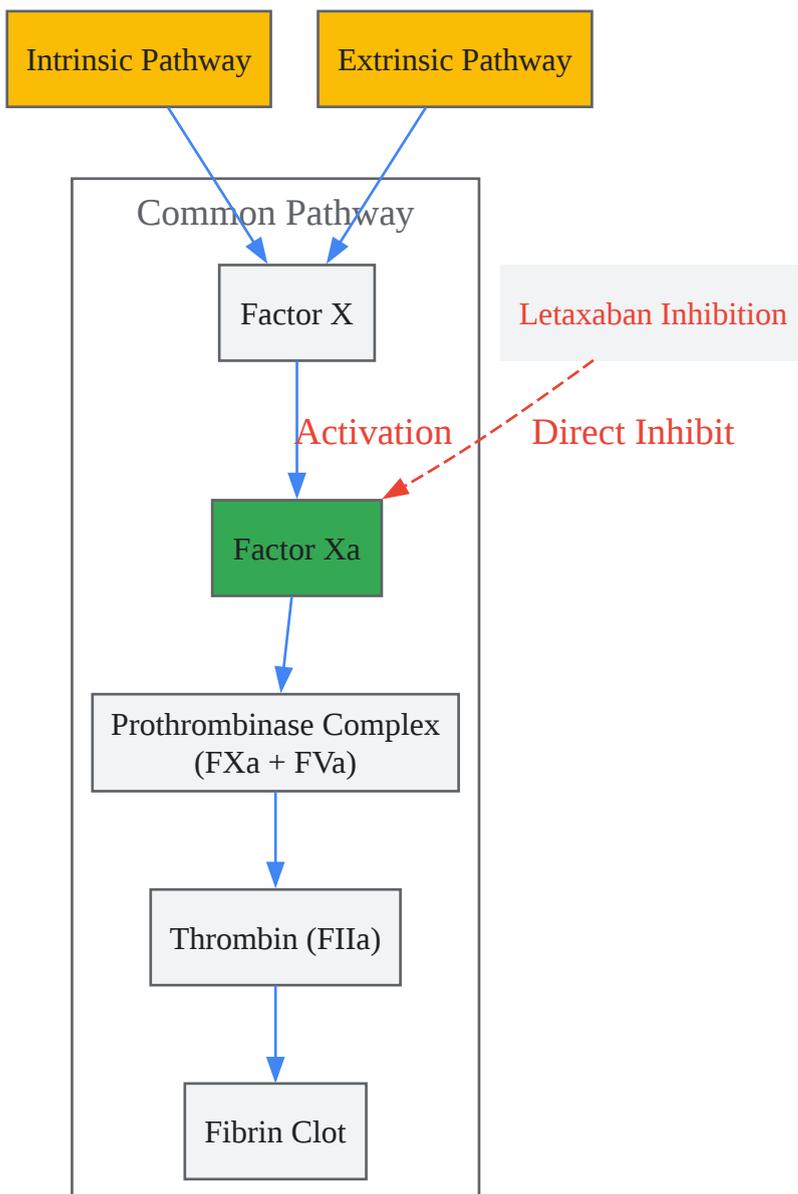
The table below summarizes the core chemical and pharmacological identity of **Letaxaban**:

Property	Description
Generic Name	Letaxaban [1]
Code Name	TAK-442 [1]
Chemical Formula	C ₂₂ H ₂₆ ClN ₃ O ₅ S [1]
Molecular Weight	479.977 g/mol [1]
Chemical Structure	A chloronaphthalene-based small molecule [1]
Mechanism of Action	Direct, selective inhibitor of coagulation Factor Xa (FXa) [1]
Modality	Small Molecule [1]
Development Status	Discontinued (Phase II for Venous Thromboembolism and Acute Coronary Syndrome) [2]

Mechanism of Action and Coagulation Context

Letaxaban was designed to directly inhibit Factor Xa (FXa), a trypsin-like serine protease that holds a central position in the **coagulation cascade** [3]. This cascade is a stepwise amplification process where Factor Xa sits at the convergence point of the intrinsic (contact activation) and extrinsic (tissue factor) pathways [3] [4].

The following diagram illustrates the central role of Factor Xa and the point of inhibition for **Letaxaban**.



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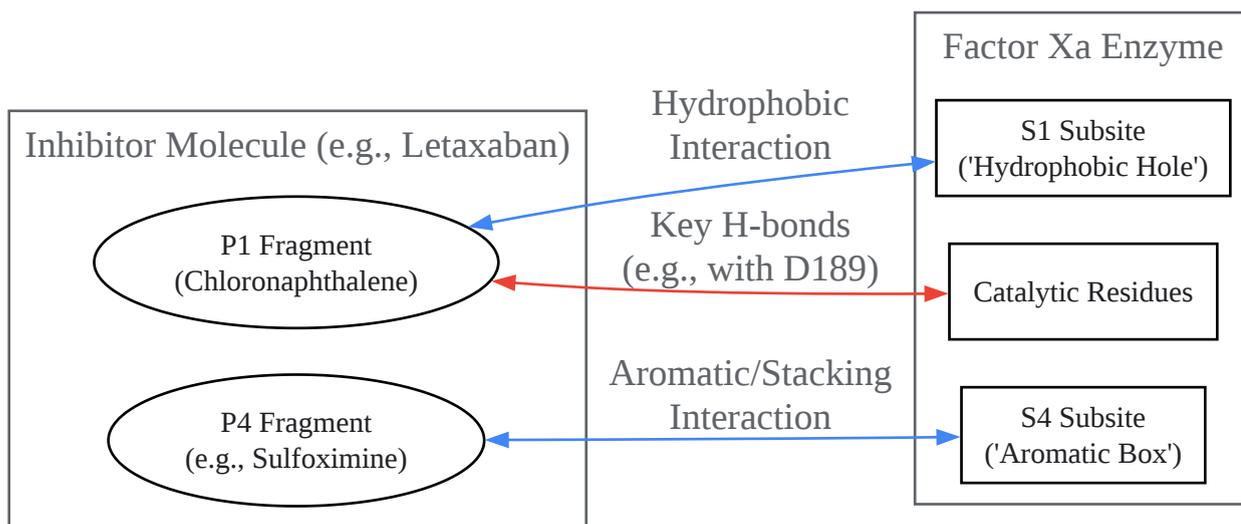
Factor Xa's role in coagulation and **Letaxaban's** inhibitory point.

Inhibiting Factor Xa blocks the downstream burst of thrombin generation, preventing the formation of stable fibrin clots. As a **direct** inhibitor, **Letaxaban** binds to Factor Xa without requiring a cofactor like antithrombin III, differentiating it from indirect inhibitors such as heparin [3] [5].

Structural Insights and Binding Interactions

The high potency and selectivity of Factor Xa inhibitors like **Letaxaban** are achieved through specific interactions with key subsites within the enzyme's active pocket [6] [7].

The schematic below models the typical binding of an FXa inhibitor, highlighting the critical interactions that drive affinity and specificity.



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Model of Factor Xa inhibitor binding in the enzyme active site.

Research into anthranilamide-based Factor Xa inhibitors (the chemotype to which **Letaxaban** belongs) explored the use of a weakly basic **sulfoximine group** as a novel P4 binding element. This group was designed to interact favorably with the S4 "aromatic box" of Factor Xa, contributing to potent inhibition while potentially improving pharmacokinetic properties compared to strongly basic amidine groups used in earlier inhibitors [7].

Preclinical and Clinical Data Summary

Although comprehensive clinical data is limited due to its discontinued status, available information from research contexts is summarized below.

Data Category	Key Findings
In Vitro FXa Inhibition	Potent inhibitory activity against human Factor Xa. Specific IC_{50}/K_i values for Letaxaban are not listed, but the anthranilamide series from which it originated demonstrated strong FXa inhibition [7].
Ex Vivo/In Vivo Efficacy	In animal models (e.g., rat venous thrombosis), related compounds showed excellent efficacy and favorable oral bioavailability [7].
Clinical Indications (Trials)	Phase II trials for prevention/therapy of Venous Thromboembolism (VTE) and Acute Coronary Syndrome (ACS) [1].
Clinical Outcome	Development was discontinued after Phase II trials for commercial/strategic reasons [2] [7].

Methodologies for Key Experiments

The following experimental approaches are central to establishing the profile of a drug like **Letaxaban**.

1. In Vitro Factor Xa Inhibition Assay

- **Purpose:** To determine the potency of a compound by measuring its ability to inhibit purified human Factor Xa enzyme.
- **Protocol:** A chromogenic substrate specific for Factor Xa is used. The enzyme, buffer, and various concentrations of the inhibitor (**Letaxaban**) are mixed. The reaction is initiated by adding the substrate, and the rate of substrate cleavage is measured spectrophotometrically. The **IC_{50} value** (concentration inhibiting 50% of enzyme activity) is calculated from the dose-response curve [7] [5].

2. Ex Vivo Coagulation Monitoring (Prothrombin Time)

- **Purpose:** To assess the functional anticoagulant effect of the drug in plasma.

- **Protocol:** Blood is collected from animals or humans after drug administration, and plasma is prepared. **Prothrombin Time (PT)** is measured by adding thromboplastin and calcium to the plasma and recording the time taken for a clot to form. The result is often reported as **PTCT₂**, the concentration of the drug required to double the clotting time, providing a direct link between plasma drug levels and pharmacological effect [7] [8].

3. In Vivo Antithrombotic Efficacy Model

- **Purpose:** To evaluate the ability of the drug to prevent thrombosis in a living organism.
- **Protocol:** A common model is the **rat venous thrombosis model**. Thrombosis is induced by, for example, applying pressure to the vena cava or introducing a foreign substance. Test compounds are administered orally to different groups of animals. After a set period, the thrombus is removed and weighed. The **percentage inhibition of thrombus formation** in treated groups compared to a control group is calculated to quantify efficacy [7].

4. Molecular Dynamics (MD) Simulation for Selectivity Analysis

- **Purpose:** To understand the dynamic interactions between the inhibitor and the target enzyme at an atomic level, which can explain potency and selectivity.
- **Protocol:** A 3D structure of the protein-ligand complex (e.g., Factor Xa with **Letaxaban**) is used as a starting point. The system is solvated in water and ions are added. Simulations are run for tens to hundreds of nanoseconds. Trajectories are analyzed for **ligand movement stability**, **hydrogen bond occupancy**, and **hydrophobic contact frequencies** with key residues (e.g., D189 in the S1 pocket). This helps identify interaction "fingerprints" responsible for selective inhibition over similar enzymes like Factor IXa [6].

Letaxaban represents a specific approach within the anthranilamide class of FXa inhibitors. While it did not reach the market, its research history contributes valuable knowledge to medicinal chemistry and anticoagulant development.

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References

1. : Uses, Interactions, Letaxaban | DrugBank Online Mechanism of Action [go.drugbank.com]

2. - AdisInsight Letaxaban [adisinsight.springer.com]
3. Discovery and development of Factor Xa inhibitors (2015– ... [pmc.ncbi.nlm.nih.gov]
4. The role of oral anticoagulant therapy in patients with acute ... [pmc.ncbi.nlm.nih.gov]
5. NOACs: an emerging class of oral anticoagulants-a review ... [fjps.springeropen.com]
6. Molecular Dynamics Simulation Study of the Selective ... [pmc.ncbi.nlm.nih.gov]
7. Synthesis and structure–activity relationship of potent ... [sciencedirect.com]
8. Clinical Pharmacokinetic and Pharmacodynamic Profile of ... [pmc.ncbi.nlm.nih.gov]

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